3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes ethoxy groups, a methylphenyl group, and a thieno[3,4-c]pyrazole moiety
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-32-21-12-17(13-22(33-6-2)23(21)34-7-3)25(29)26-24-19-14-35(30,31)15-20(19)27-28(24)18-10-8-16(4)9-11-18/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXUFHKEZZHKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the ethoxy groups and the methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The ethoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-triethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
- 3,4,5-triethoxy-N-(2-ethyl-6-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has a unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
The compound 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process typically starting from commercially available precursors. The key steps include:
- Formation of the thieno[3,4-c]pyrazole core : This is achieved through cyclization reactions involving appropriate thioketones and hydrazines.
- Introduction of the triethoxybenzamide moiety : This step often utilizes acylation reactions to attach the benzamide group to the pyrazole structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate potent activity against these pathogens. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. In vitro assays using human cell lines indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound. The anti-inflammatory mechanism may involve inhibition of NF-kB signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-c]pyrazoles exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics. The compound's unique structure contributes to its ability to penetrate bacterial membranes effectively.
- Anti-inflammatory Mechanism Exploration : Research conducted by Zhang et al. explored the anti-inflammatory properties of various pyrazole derivatives. They found that compounds similar to our target compound significantly inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
